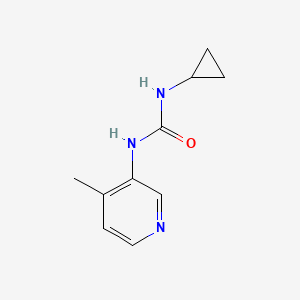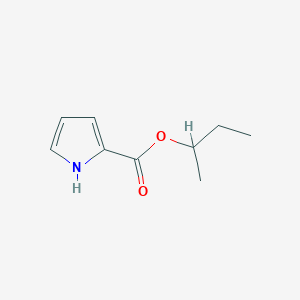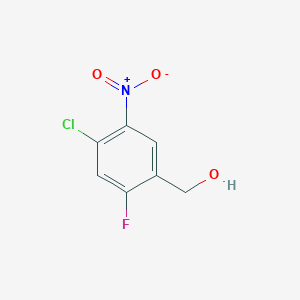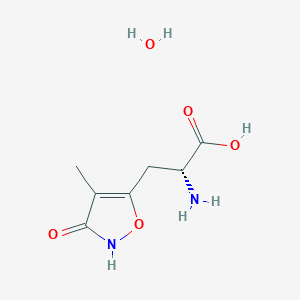
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea is an organic compound that belongs to the class of ureas Ureas are known for their wide range of applications in medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea can be synthesized through various methods. One common approach involves the reaction of cyclopropyl isocyanate with 4-methyl-3-aminopyridine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions (room temperature to 50°C) and in the presence of a base like triethylamine to neutralize the hydrochloric acid by-product.
Another method involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent. In this approach, 4-methyl-3-aminopyridine is first reacted with CDI to form an intermediate, which then reacts with cyclopropylamine to yield the desired urea compound.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, reduce waste, and improve safety. Solvent recovery and recycling are also crucial aspects of industrial production to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as urea derivatives are known to inhibit various enzymes.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyclopropyl and pyridinyl groups can enhance binding affinity and specificity for the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-3-(pyridin-3-yl)urea: Lacks the methyl group on the pyridine ring, which may affect its binding properties and reactivity.
1-Cyclopropyl-3-(4-chloropyridin-3-yl)urea: Contains a chlorine atom instead of a methyl group, potentially altering its electronic properties and biological activity.
1-Cyclopropyl-3-(4-methoxypyridin-3-yl)urea: Features a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
1-Cyclopropyl-3-(4-methylpyridin-3-yl)urea is unique due to the presence of both the cyclopropyl and 4-methylpyridin-3-yl groups. These groups can confer specific electronic and steric properties, making the compound a valuable scaffold for the development of new molecules with desired biological activities.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-cyclopropyl-3-(4-methylpyridin-3-yl)urea |
InChI |
InChI=1S/C10H13N3O/c1-7-4-5-11-6-9(7)13-10(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,12,13,14) |
Clé InChI |
VCLNFIPQNMMZTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)NC(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)



![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)

![1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
